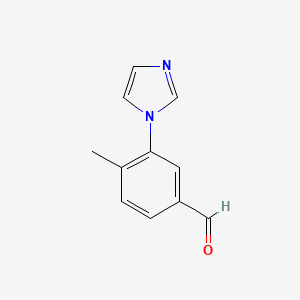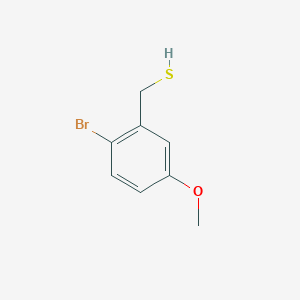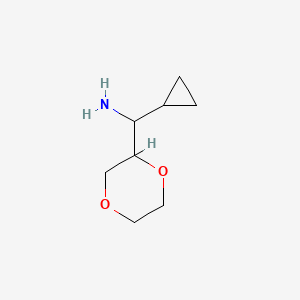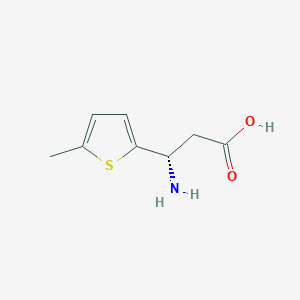![molecular formula C10H7ClF3NO B13080653 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound with the molecular formula C10H7ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar fluorinated and chloro groups.
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group.
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is unique due to its combination of a phenoxy group with a propanenitrile backbone, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H7ClF3NO |
|---|---|
Molekulargewicht |
249.61 g/mol |
IUPAC-Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H7ClF3NO/c11-8-3-2-7(10(12,13)14)6-9(8)16-5-1-4-15/h2-3,6H,1,5H2 |
InChI-Schlüssel |
FKXMXCGCHRLNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone](/img/structure/B13080605.png)





![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
